Cas no 701-45-1 (2-Bromo-1-fluoro-4-nitrobenzene)
2-Bromo-1-fluoro-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-fluoronitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 3-Bromo-4-fluoro-1-nitrobenzene
- Benzene, 2-bromo-1-fluoro-4-nitro-
- 1-bromo-2-fluoro-5-nitrobenzene
- 2-bromo-1-fluoro-4-nitro-benzene
- 2-BROMO-4-NITROFLUOROBENZENE
- PubChem8499
- 3-bromo-4-fluoronitrobezene
- KSC494C7T
- 3-bromo-4-fluoro-nitrobenzene
- ARK074
- 2-bromo-1-fluoro4-nitro benzene
- FAWMTDSAMOCUAR-UHFFFAOYSA-N
- 1-Fluoro-2-bromo-4-nitro
- 701-45-1
- B2958
- BP-13103
- 2-bromo-1-fluoro-4-nitro benzene
- DTXSID30220375
- W-104567
- AM20041044
- 2-Bromo-1-fluoro-4-nitrobenzene, 95%
- AC-3040
- CS-W007651
- 7P-057
- F6Q7EY57QW
- A9266
- AKOS005071017
- EN300-91512
- 4-fluoro-3-bromonitrobenzene
- NS00041973
- 2-Bromo-1-fluoro-4-nitrobenzene, AldrichCPR
- MFCD00055433
- SCHEMBL431642
- FT-0600937
- SB13084
- SY003645
- EINECS 211-855-6
- 3-Bromo-4-fluoronitrobenzene;3-Bromo-4-fluoro-1-nitrobenzene
- DB-005283
- DTXCID30142866
-
- MDL: MFCD00055433
- Inchi: 1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
- InChI Key: FAWMTDSAMOCUAR-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)[N+](=O)[O-])F
Computed Properties
- Exact Mass: 218.93300
- Monoisotopic Mass: 218.93312 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Molecular Weight: 220.00
Experimental Properties
- Color/Form: 。
- Density: 1.808
- Melting Point: 55.0 to 59.0 deg-C
- Boiling Point: 250.6°C at 760 mmHg
- Flash Point: 105.4℃
- Refractive Index: 1.484
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 45.82000
- LogP: 3.01960
- Solubility: 。
2-Bromo-1-fluoro-4-nitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
2-Bromo-1-fluoro-4-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-1-fluoro-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021887-1g |
3-Bromo-4-fluoronitrobenzene |
701-45-1 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021887-25g |
3-Bromo-4-fluoronitrobenzene |
701-45-1 | 97% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 021887-100g |
3-Bromo-4-fluoronitrobenzene |
701-45-1 | 97% | 100g |
£40.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122635-100g |
2-Bromo-1-fluoro-4-nitrobenzene |
701-45-1 | 96% | 100g |
¥227.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122635-1g |
2-Bromo-1-fluoro-4-nitrobenzene |
701-45-1 | 96% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122635-25g |
2-Bromo-1-fluoro-4-nitrobenzene |
701-45-1 | 96% | 25g |
¥84.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122635-5g |
2-Bromo-1-fluoro-4-nitrobenzene |
701-45-1 | 96% | 5g |
¥30.90 | 2023-09-04 | |
| Alichem | A013012747-250mg |
3-Bromo-4-fluoronitrobenzene |
701-45-1 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013012747-500mg |
3-Bromo-4-fluoronitrobenzene |
701-45-1 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A013012747-1g |
3-Bromo-4-fluoronitrobenzene |
701-45-1 | 97% | 1g |
$1460.20 | 2023-09-01 |
2-Bromo-1-fluoro-4-nitrobenzene Suppliers
2-Bromo-1-fluoro-4-nitrobenzene Related Literature
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1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608
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Masayori Hagimori,Takahiro Murakami,Kinue Shimizu,Motohiro Nishida,Takashi Ohshima,Takahiro Mukai Med. Chem. Commun. 2016 7 1003
Additional information on 2-Bromo-1-fluoro-4-nitrobenzene
2-Bromo-1-fluoro-4-nitrobenzene: A Comprehensive Overview
The compound 2-Bromo-1-fluoro-4-nitrobenzene, identified by the CAS number 701-45-1, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at position 2, a fluorine atom at position 1, and a nitro group at position 4 on the benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.
Chemical Structure and Properties
The molecular formula of 2-Bromo-1-fluoro-4-nitrobenzene is C6H3BrFNO2, with a molecular weight of approximately 209.98 g/mol. The compound exists as a crystalline solid under standard conditions and exhibits a melting point of around 155°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it is sparingly soluble in water. The presence of electron-withdrawing groups like bromine, fluorine, and nitro significantly affects the electronic properties of the benzene ring, making it highly reactive towards electrophilic substitution reactions.
Synthesis and Reactivity
The synthesis of 2-Bromo-1-fluoro-4-nitrobenzene typically involves multi-step processes that include nucleophilic aromatic substitution and electrophilic substitution reactions. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions, thereby reducing reaction times and improving selectivity.
The reactivity of this compound is primarily influenced by the electron-withdrawing nature of its substituents. The nitro group at position 4 strongly deactivates the benzene ring, making it less susceptible to further electrophilic substitution. However, the bromine and fluorine atoms introduce additional directing effects, which can be exploited in selective chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of complex heterocyclic compounds and bioactive molecules.
Applications in Material Science
One of the most promising applications of 2-Bromo-1-fluoro-4-nitrobenzene lies in material science, particularly in the development of advanced polymers and coatings. The compound's ability to undergo controlled polymerization reactions has led to its use in creating high-performance materials with tailored properties such as improved thermal stability and mechanical strength. Researchers have also investigated its role in the synthesis of fluorescent materials, where its electronic properties contribute to enhanced light-emitting characteristics.
In addition to polymer applications, this compound has found utility in the formulation of specialty chemicals for electronic devices. Its compatibility with modern fabrication techniques makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent breakthroughs in nanotechnology have further expanded its potential applications by leveraging its unique electronic properties at the nanoscale.
Role in Pharmaceutical Research
The pharmaceutical industry has also benefited from the unique properties of 2-Bromo-1-fluoro-4-nitrobenzene. Its role as an intermediate in drug synthesis has been well-documented, particularly in the development of anti-inflammatory agents and anticancer drugs. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it an ideal building block for constructing complex molecular frameworks.
Recent studies have focused on its potential as a lead compound for designing novel therapeutic agents targeting specific biological pathways. For instance, researchers have explored its derivatives as inhibitors of key enzymes involved in cancer progression. These findings underscore its importance as a versatile tool in medicinal chemistry.
Environmental Considerations
As with any chemical compound, understanding the environmental impact of 2-Bromo-1-fluoro-4-nitrobenzene is crucial for sustainable practices. Recent research has addressed its biodegradation pathways under various environmental conditions. Studies indicate that while the compound is relatively stable under normal conditions, it can undergo microbial degradation under specific anaerobic conditions.
Efforts are also underway to develop eco-friendly synthesis methods that minimize waste generation and reduce energy consumption. These initiatives align with global trends towards greener chemical processes and highlight the importance of responsible chemical management.
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